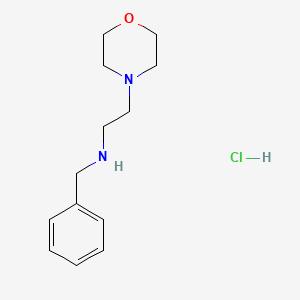![molecular formula C19H28ClNO4 B5422129 Ethyl 1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5422129.png)
Ethyl 1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a phenoxyethyl side chain. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification reactions, often using ethyl alcohol and an acid catalyst.
Attachment of the Phenoxyethyl Side Chain: The phenoxyethyl side chain is attached through nucleophilic substitution reactions, where the phenoxy group acts as a nucleophile.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Ethyl 1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives, such as:
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate: This compound has a similar piperidine ring structure but differs in the side chain composition.
Ethyl piperidine-4-carboxylate: This simpler compound lacks the phenoxyethyl side chain, making it less complex in structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4.ClH/c1-3-14-23-17-7-5-6-8-18(17)24-15-13-20-11-9-16(10-12-20)19(21)22-4-2;/h3,5-8,16H,1,4,9-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQYLBXKJIVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC=C2OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dimethyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5422048.png)
![5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5422054.png)
![N-(2,6-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5422057.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5422067.png)
![4-(2-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5422075.png)
![rel-(4aS,8aR)-6-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5422086.png)
![6-[2-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5422090.png)
![1,9-dimethyl-4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5422092.png)
![3-chloro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5422104.png)

![(Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-[(4-nitrophenyl)methyl]indol-3-yl]prop-2-enenitrile](/img/structure/B5422112.png)
![2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acrylic acid](/img/structure/B5422113.png)

![2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5422122.png)
